molecular formula C25H15B B1632183 1-bromo-9,9'-Spirobi[9H-fluorene] CAS No. 1450933-18-2

1-bromo-9,9'-Spirobi[9H-fluorene]

Cat. No.: B1632183
CAS No.: 1450933-18-2
M. Wt: 395.3 g/mol
InChI Key: ZTISECWDPWDTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-9,9’-Spirobi[9H-fluorene] is an organic compound with the molecular formula C25H15Br. It is a derivative of spirobifluorene, characterized by the presence of a bromine atom at the 1-position of the spirobifluorene structure. This compound is notable for its rigid, planar structure and high fluorescence quantum yield, making it valuable in various scientific and industrial applications .

Scientific Research Applications

1-bromo-9,9’-Spirobi[9H-fluorene] has a wide range of applications in scientific research:

Safety and Hazards

1-Bromo-9,9’-Spirobi[9H-fluorene] is associated with several hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing vapours, mist or gas, ensuring adequate ventilation, and using personal protective equipment .

Mechanism of Action

Target of Action

It’s known that spirobifluorene-based compounds are often used in the synthesis of conjugated microporous polymers .

Mode of Action

It’s known that spirobifluorene-based compounds can interact with their targets to form complex structures, such as conjugated microporous polymers .

Pharmacokinetics

It’s known that the compound has a molecular weight of 3953 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

It’s known that spirobifluorene-based compounds can be used as hole transporting materials in the fabrication of perovskite solar cells .

Action Environment

The action, efficacy, and stability of 1-Bromo-9,9’-Spirobi[9H-Fluorene] can be influenced by various environmental factors. For instance, it’s known that the compound has good thermal stability , which suggests that it can maintain its structure and function under varying temperature conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-9,9’-Spirobi[9H-fluorene] can be synthesized through a bromination reaction of 9,9’-spirobifluorene. The typical synthetic route involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions .

Industrial Production Methods

Industrial production of 1-bromo-9,9’-Spirobi[9H-fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-bromo-9,9’-Spirobi[9H-fluorene] primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an amino-spirobifluorene derivative, while a Suzuki coupling reaction with phenylboronic acid would produce a phenyl-spirobifluorene derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-bromo-9,9’-Spirobi[9H-fluorene] is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. Its high fluorescence quantum yield and stability make it particularly valuable in optoelectronic applications .

Properties

IUPAC Name

1-bromo-9,9'-spirobi[fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15Br/c26-23-15-7-11-19-18-10-3-6-14-22(18)25(24(19)23)20-12-4-1-8-16(20)17-9-2-5-13-21(17)25/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTISECWDPWDTAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.